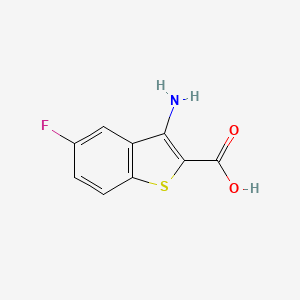

3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such compounds like 3-Amino-5-fluoro-1-benzothiophene-2-carboxylic acid is typically realized via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles . Another approach involves the recyclization of 1,2-benzothiazoles by the action of carbanions .Molecular Structure Analysis

The molecular structure of this compound is characterized by a benzothiophene ring, which is a five-membered ring made up of one sulfur as a heteroatom . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Thiophene derivatives, like this compound, undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Applications De Recherche Scientifique

Enantioselective Sensing

- Chiral Carboxylic Acid Sensing: A study by Mei and Wolf (2004) discusses the use of a chiral fluorosensor for enantioselective sensing of a variety of chiral carboxylic acids, including amino acids, aliphatic acids, arylalkanoic acids, and halogenated carboxylic acids. This demonstrates the potential application of such compounds in chiral analysis (Mei & Wolf, 2004).

Fluorogenic Reagents

- High-Sensitivity Chromatographic Analysis: Beale et al. (1989) synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a precolumn fluorogenic reagent for the ultrahigh sensitivity determination of primary amines. This research highlights the application in sensitive detection methods in chromatography (Beale et al., 1989).

Tumor Delineation in PET

- PET Tracer for Tumor Delineation: Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid for positron emission tomography (PET), indicating its use in medical imaging and tumor detection (Shoup & Goodman, 1999).

Synthesis of Benzodiazepinones

- Synthesis of Substituted Benzodiazepinones: Research by Lee, Gauthier, and Rivero (1999) involved the preparation of substituted 1,5-benzodiazepin-2-ones using a solid-phase synthetic method. This demonstrates the compound's role in the synthesis of potentially therapeutically relevant molecules (Lee, Gauthier, & Rivero, 1999).

Fluorescence pH Sensing

- Fluorescence pH Sensing: A study by Li et al. (2018) highlights the use of a benzothiazole-based aggregation-induced emission luminogen (AIEgen) for the ratiometric fluorescent chemosensing of pH. This has implications in sensitive detection of pH fluctuation in biological and environmental samples (Li et al., 2018).

Mécanisme D'action

Target of Action

It is known that benzothiophene compounds, which include 3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid, have been utilized as antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .

Mode of Action

Benzothiophene compounds are known to interact with their targets primarily via functionalization at positions 2 and 3 of the thiophene ring . This interaction leads to changes in the target, which results in the observed biological activities.

Biochemical Pathways

Benzothiophene compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that this compound may affect multiple biochemical pathways.

Propriétés

IUPAC Name |

3-amino-5-fluoro-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2S/c10-4-1-2-6-5(3-4)7(11)8(14-6)9(12)13/h1-3H,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJPPVCFRACXCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=C(S2)C(=O)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Cyclopropyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2724468.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)acrylamide](/img/structure/B2724472.png)

![N-(2,4-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2724473.png)

![N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2724475.png)

![6-(3-chlorobenzyl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2724478.png)